6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 2327342-88-9
Cat. No.: VC11820662
Molecular Formula: C17H19N5OS
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2327342-88-9 |
|---|---|
| Molecular Formula | C17H19N5OS |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 6-ethoxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C17H19N5OS/c1-2-23-13-4-5-14-15(12-13)24-17(20-14)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,2,8-11H2,1H3 |
| Standard InChI Key | QZICKSXLZJSWMA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4 |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4 |
Introduction
6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, which is widely studied for its potential biological and pharmaceutical applications. This molecule combines a benzothiazole core with ethoxy and pyrimidinyl-piperazine substituents, making it a promising candidate for drug discovery due to its structural complexity and potential bioactivity.
Synthesis Pathways
The synthesis of 6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves:
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Formation of the Benzothiazole Core:
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The benzothiazole ring is synthesized by cyclization reactions involving ortho-substituted anilines and sulfur-containing reagents.
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Introduction of the Ethoxy Group:
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Ethoxy substitution is achieved via alkylation reactions using ethyl halides under basic conditions.
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Attachment of Pyrimidinyl-Piperazine:
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The piperazine moiety is functionalized with pyrimidine through nucleophilic substitution or coupling reactions.
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Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial effects. The inclusion of a pyrimidinyl-piperazine group enhances interaction with bacterial and fungal targets, potentially disrupting cell wall synthesis or enzymatic pathways.
Anticancer Potential
The compound's benzothiazole core has been associated with anticancer properties due to its ability to bind DNA and inhibit topoisomerase enzymes. Substituents like pyrimidinyl-piperazine may enhance selectivity toward cancer cells.
CNS Activity
Piperazine derivatives often exhibit central nervous system (CNS) activity, including anxiolytic or antipsychotic effects. The pyrimidine group may further modulate receptor binding affinity.
Pharmacokinetics and Safety
| Parameter | Description |
|---|---|
| Absorption | Moderate due to lipophilicity from the ethoxy group. |
| Distribution | Likely high plasma protein binding due to aromatic rings and heteroatoms. |
| Metabolism | Predicted metabolism via cytochrome P450 enzymes, particularly oxidation of the ethoxy group. |
| Toxicity | Requires further investigation; piperazine derivatives may exhibit CNS-related side effects in high doses. |
Drug Discovery
The compound's structural features make it a candidate for designing drugs targeting:
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Cancer
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Bacterial infections
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Neurological disorders
Molecular Docking Studies
Its heterocyclic nature and functional groups enable strong interactions with biological macromolecules, making it suitable for computational docking studies.
SAR Studies
Structure–activity relationship (SAR) studies can optimize its substituents to enhance potency and reduce toxicity.
Future Directions
Research on this compound should focus on:
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Comprehensive biological evaluation across various disease models.
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Optimization through SAR studies to improve efficacy.
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Pharmacokinetic profiling to assess bioavailability and metabolism.
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Toxicological studies to ensure safety for therapeutic use.
By leveraging its unique structure, 6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole holds promise as a scaffold for novel therapeutics in multiple domains of medicine.
This article provides an overview based on available data; further experimental validation is essential to confirm these findings comprehensively.
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